5-{[4-(3-chlorophenyl)piperazin-1-yl](4-fluorophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol 5-{[4-(3-chlorophenyl)piperazin-1-yl](4-fluorophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Brand Name: Vulcanchem
CAS No.: 887222-20-0
VCID: VC5071584
InChI: InChI=1S/C25H21ClFN5O2S/c26-17-3-1-4-19(15-17)30-10-12-31(13-11-30)21(16-6-8-18(27)9-7-16)22-24(33)32-25(35-22)28-23(29-32)20-5-2-14-34-20/h1-9,14-15,21,33H,10-13H2
SMILES: C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Molecular Formula: C25H21ClFN5O2S
Molecular Weight: 509.98

5-{[4-(3-chlorophenyl)piperazin-1-yl](4-fluorophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

CAS No.: 887222-20-0

Cat. No.: VC5071584

Molecular Formula: C25H21ClFN5O2S

Molecular Weight: 509.98

* For research use only. Not for human or veterinary use.

5-{[4-(3-chlorophenyl)piperazin-1-yl](4-fluorophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol - 887222-20-0

Specification

CAS No. 887222-20-0
Molecular Formula C25H21ClFN5O2S
Molecular Weight 509.98
IUPAC Name 5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Standard InChI InChI=1S/C25H21ClFN5O2S/c26-17-3-1-4-19(15-17)30-10-12-31(13-11-30)21(16-6-8-18(27)9-7-16)22-24(33)32-25(35-22)28-23(29-32)20-5-2-14-34-20/h1-9,14-15,21,33H,10-13H2
Standard InChI Key XYGWUALWSDRWLQ-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O

Introduction

Chemical Identification and Nomenclature

Systematic IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is 5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,thiazolo[3,2-b] triazol-6-ol, reflecting its intricate substitution pattern . The name systematically describes:

  • A triazolo[3,2-b] thiazol-6-ol core fused at positions 3 and 2.

  • A 4-(3-chlorophenyl)piperazin-1-yl group attached via a methyl bridge to the 5-position.

  • A 4-fluorophenyl substituent on the same methyl group.

  • A furan-2-yl group at the 2-position.

Molecular Formula and Weight

The molecular formula C<sub>25</sub>H<sub>21</sub>ClFN<sub>5</sub>O<sub>2</sub>S corresponds to a molecular weight of 510.0 g/mol . Key mass contributions arise from the chlorine (35.45 g/mol), fluorine (19.00 g/mol), and sulfur (32.07 g/mol) atoms embedded in the structure.

PropertyValue
IUPAC Name5-[[4-(3-Chlorophenyl)piperazin-1-yl]
(4-fluorophenyl)methyl]-2-(furan-2-yl)
thiazolo[3,2-b][1, triazol-6-ol
Molecular FormulaC<sub>25</sub>H<sub>21</sub>ClFN<sub>5</sub>O<sub>2</sub>S
Molecular Weight510.0 g/mol
PubChem CID16810335
CAS Registry Number887222-20-0

Structural Elucidation and Key Features

Core Heterocyclic Framework

The molecule’s central thiazolo[3,2-b] triazole system merges a thiazole ring (positions 1–3) with a triazole ring (positions 3–5), creating a bicyclic scaffold with enhanced π-orbital conjugation. The 6-ol group introduces a hydroxyl substituent capable of hydrogen bonding, potentially influencing solubility and target binding .

Substituent Analysis

  • Piperazine Moiety: The N-linked piperazine at position 4 of the triazole ring bears a 3-chlorophenyl group. Piperazine derivatives frequently exhibit affinity for serotonin and dopamine receptors, suggesting possible neuropharmacological interactions .

  • Fluorophenyl Group: The 4-fluorophenyl substituent on the methyl bridge contributes lipophilicity and metabolic stability, a common strategy in drug design to enhance blood-brain barrier penetration .

  • Furan-2-yl Group: The furan ring at position 2 introduces an oxygen heteroatom, modulating electronic properties and offering sites for further functionalization.

Table 2: Structural Motifs and Hypothesized Roles

MotifPotential Role
Triazolo-thiazole coreπ-π stacking with aromatic residues
PiperazineNeurological target engagement
4-FluorophenylLipophilicity enhancement
FuranElectronic modulation

Synthesis and Characterization

Analytical Validation

Structural confirmation likely employs:

  • <sup>1</sup>H/<sup>13</sup>C NMR: To verify substituent integration and coupling patterns.

  • High-Resolution Mass Spectrometry (HRMS): For precise molecular weight determination.

  • X-ray Crystallography: If crystalline, to resolve stereochemical details (data unavailable) .

Physicochemical Properties

Solubility and Stability

Predicted properties derived from PubChem data and analogous compounds:

  • LogP: Estimated ~3.1 (moderately lipophilic).

  • Aqueous Solubility: Likely low (<1 mg/mL) due to aromatic crowding.

  • Stability: Susceptible to oxidative degradation at the furan ring under acidic conditions.

Table 3: Predicted Physicochemical Profile

PropertyPrediction
LogP3.1
Water SolubilityPoor
Melting PointNot reported
pKa~8.5 (phenolic OH)

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